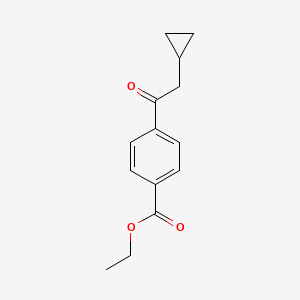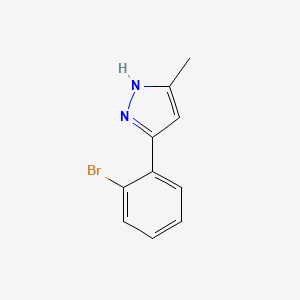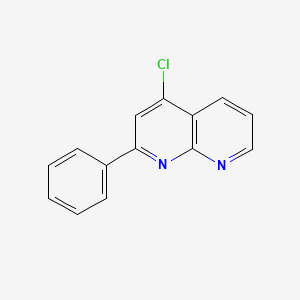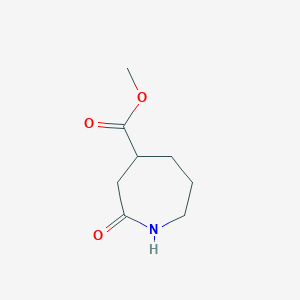
8-methoxy-4,4-dimethyl-3H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-4,4-dimethyl-3H-isoquinoline is a chemical compound belonging to the isoquinoline family, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
Synthetic Routes and Reaction Conditions:
Biltz Synthesis: This method involves the cyclization of o-aminobenzyl alcohols with methoxy groups in the presence of strong acids.
Pictet-Spengler Reaction: This reaction involves the condensation of tryptamines with aldehydes or ketones under acidic conditions to form isoquinolines.
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve sustainability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its dihydroisoquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinolines.
科学研究应用
8-Methoxy-4,4-dimethyl-3H-isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, such as its role in modulating neurotransmitter systems.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 8-methoxy-4,4-dimethyl-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.
4-Hydroxy-2-quinolones: Known for their antiviral and anticancer properties.
Uniqueness: 8-Methoxy-4,4-dimethyl-3H-isoquinoline is unique due to its specific structural features, such as the methoxy group and the dimethyl substitution, which confer distinct chemical and biological properties compared to other isoquinolines.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
8-methoxy-4,4-dimethyl-3H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-7H,8H2,1-3H3 |
InChI 键 |
OLPAZQALIVGHRL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN=CC2=C1C=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)



![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)

![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)




![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
